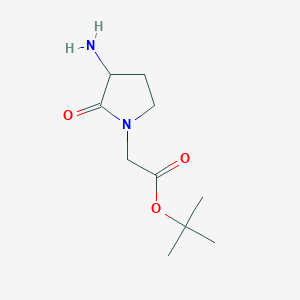
(1-(Fluoromethyl)cyclopropyl)methanol
Overview
Description
“(1-(Fluoromethyl)cyclopropyl)methanol” is a chemical compound with the molecular formula C5H9FO . It has a molecular weight of 104.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 . The InChI key is IRFLMQHCAJMPCS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a storage temperature of -10 .Scientific Research Applications
Conformational Studies :
- (1-Fluorocyclopropyl)methanol exhibits unique rotational spectra and vibrational states, with a notable internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group. This hydrogen bond makes this rotamer more stable than other forms of the molecule. These findings are significant in understanding the electrostatic interactions and conformational preferences in similar compounds (Møllendal et al., 2004).
Synthesis and Structural Analysis :
- The synthesis of enantiopure monofluorinated phenylcyclopropanes, involving (2-fluoro-2-phenlycyclopropyl)methanol, has been achieved using lipase-catalyzed acylation and transesterification. This research is crucial for producing stereoisomerically pure compounds, which has implications in medicinal chemistry and drug synthesis (Rosen & Haufe, 2002).
Mechanistic Insights in Biochemical Processes :
- Studies on methanol dehydrogenase (MDH) have shown that cyclopropanol derivatives, including cyclopropylmethanol, act as mechanism-based inhibitors. This finding provides insights into the inhibition mechanisms of quinoprotein alcohol dehydrogenases, which is significant for understanding and manipulating enzymatic reactions in biochemical and medical research (Frank et al., 1989).
Development of Anti-Tubercular Agents :
- Research on derivatives of cyclopropyl methanols has led to the development of new anti-tubercular agents. Compounds derived from this chemical structure have shown significant in vitro activity against Mycobacterium tuberculosis, with some compounds also exhibiting oral activity in vivo in mice. This is a significant contribution to the field of medicinal chemistry, particularly in the fight against tuberculosis (Bisht et al., 2010).
Fluorination Techniques in Organic Synthesis :
- A study on the synthesis of distally fluorinated ketones using tertiary cyclopropanols demonstrates the utility of cyclopropane ring cleavage reactions in creating fluorinated compounds. This research is important for developing new methods in organic synthesis, particularly in the fluorination of organic molecules (Konik et al., 2017).
Safety and Hazards
The compound has the following hazard statements: H226, H315, H318, H335 . The precautionary statements include: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFLMQHCAJMPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-61-1 | |
| Record name | [1-(fluoromethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Hydroxypyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1441864.png)

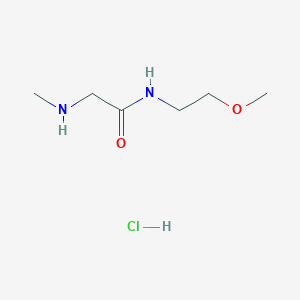

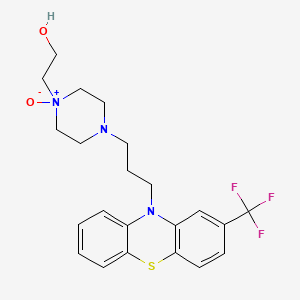
![N-[3-(2-chloroacetamido)phenyl]benzamide](/img/structure/B1441871.png)
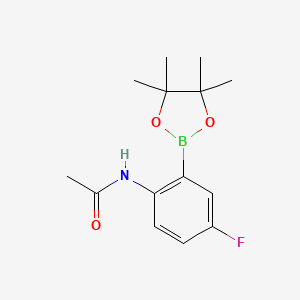
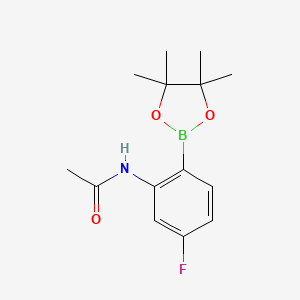

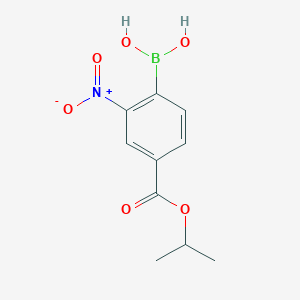
![8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)
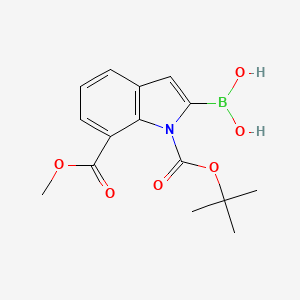
![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)
